Cas no 1334027-89-2 (Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-)

2-(2-Chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)ethenesulfonamide is a specialized sulfonamide derivative characterized by its unique structural features, including a chlorophenyl group and a pyridinylmethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. Its ethenesulfonamide core offers reactivity for further functionalization, while the aromatic and heterocyclic components may enhance binding affinity in receptor interactions. The presence of both electron-withdrawing and electron-donating groups contributes to its versatility in medicinal chemistry applications. This product is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research use.
Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)- structure
1334027-89-2 structure
Product Name:Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-
CAS No:1334027-89-2
MF:C15H15ClN2O2S
MW:322.809801340103
CID:6391473
PubChem ID:53598533
Update Time:2025-10-28

Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-
    • Z1070774228
    • 2-(2-chlorophenyl)-N-methyl-N-[(pyridin-2-yl)methyl]ethene-1-sulfonamide
    • 1334027-89-2
    • EN300-26586170
    • (E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
    • Inchi: 1S/C15H15ClN2O2S/c1-18(12-14-7-4-5-10-17-14)21(19,20)11-9-13-6-2-3-8-15(13)16/h2-11H,12H2,1H3
    • InChI Key: OSTZGFMVLVBVCZ-UHFFFAOYSA-N
    • SMILES: C(S(N(C)CC1=NC=CC=C1)(=O)=O)=CC1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 322.0542766g/mol
  • Monoisotopic Mass: 322.0542766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6Ų

Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586170-0.05g
2-(2-chlorophenyl)-N-methyl-N-[(pyridin-2-yl)methyl]ethene-1-sulfonamide
1334027-89-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-

Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)- (CAS No. 1334027-89-2): A Comprehensive Overview in Modern Chemical Biology

Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-, identified by its unique Chemical Abstracts Service (CAS) number 1334027-89-2, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The synergistic interplay of its chemical constituents—2-chlorophenyl, N-methyl, and N-(2-pyridinylmethyl)—makes it a promising candidate for further exploration in medicinal chemistry.

The structural framework of Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-, encompasses a sulfonamide core that is a well-documented pharmacophore in numerous bioactive molecules. The presence of a 2-chlorophenyl group introduces a hydrophobic interaction site, enhancing its binding affinity to biological targets. Concurrently, the N-methyl and N-(2-pyridinylmethyl) substituents contribute to the compound's solubility and metabolic stability, critical factors for its efficacy as a drug candidate.

In recent years, the pharmaceutical industry has witnessed a surge in the development of sulfonamide derivatives due to their versatile biological activities. These derivatives have been extensively studied for their potential roles in treating various diseases, including infectious disorders and chronic conditions. Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-, aligns with this trend, offering a novel scaffold for designing next-generation therapeutics.

The compound's unique structural features have positioned it as a focal point in academic and industrial research. Its molecular architecture allows for selective interactions with biological receptors, making it an attractive candidate for modulating cellular processes. For instance, studies have suggested that sulfonamide-based compounds can interfere with bacterial enzymes, offering a potential mechanism against antibiotic-resistant pathogens. This capability is particularly relevant in an era where microbial resistance poses a significant global health challenge.

Moreover, the incorporation of the pyridinylmethyl group into Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-, enhances its pharmacokinetic properties. Pyridine derivatives are known for their ability to cross biological membranes efficiently, ensuring better bioavailability and therapeutic efficacy. This characteristic is crucial for developing drugs that can exert their effects rapidly and effectively within the body.

The sulfonamide moiety itself is renowned for its broad spectrum of biological activities. It has been widely used in the synthesis of drugs targeting enzymes such as dihydropteroate synthase and dihydrofolate reductase. These enzymes are pivotal in bacterial metabolism and are often targeted by antibiotics. By inhibiting their activity, sulfonamides can disrupt bacterial growth and proliferation. The presence of additional functional groups in Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-, may further modulate these interactions, potentially leading to enhanced therapeutic outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)- with high precision. These computational tools have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds for optimal candidates. Such methodologies have been instrumental in identifying novel sulfonamide derivatives with improved pharmacological profiles.

In parallel, experimental approaches continue to play a vital role in validating computational predictions. In vitro assays have been employed to assess the biological activity of Ethenesulfonamide derivatives across various disease models. These studies have provided valuable insights into their potential therapeutic applications and have guided further optimization efforts.

The development of new synthetic methodologies has also contributed to the growing interest in sulfonamide-based compounds. Efficient synthetic routes allow for scalable production of these molecules, facilitating both preclinical and clinical trials. Innovations such as transition-metal-catalyzed reactions and green chemistry principles have made it possible to synthesize complex sulfonamides with higher yields and reduced environmental impact.

The future prospects of Ethenesulfonamide derivatives are promising, with ongoing research focusing on expanding their therapeutic applications. Exploration into their anti-inflammatory properties has shown encouraging results in preclinical studies. Additionally, their potential role in neurodegenerative diseases is being investigated due to their ability to modulate neurotransmitter systems.

The integration of machine learning algorithms into drug discovery pipelines has further propelled the development of novel sulfonamides like Ethenesulfonamide, 2-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)-. These algorithms can analyze vast datasets to identify patterns that human researchers might overlook, thereby accelerating the identification of lead compounds with optimal properties.

In conclusion, Ethenesulfonamide (CAS No. 1334027-89-2) stands as a testament to the innovative spirit driving modern chemical biology research. Its unique structural composition and multifaceted biological activities position it as a compelling candidate for future therapeutics. As research continues to uncover new applications and refine synthetic methodologies, compounds like this will play an increasingly pivotal role in addressing global health challenges.

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